molecular formula C21H22N2O6 B2408580 diethyl 4,4'-(malonylbis(azanediyl))dibenzoate CAS No. 19288-86-9

diethyl 4,4'-(malonylbis(azanediyl))dibenzoate

Cat. No.: B2408580
CAS No.: 19288-86-9
M. Wt: 398.415
InChI Key: BWCPUAMNSZPNLF-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a dioxopropane-diyl group linked to two diimino-dibenzoate moieties.

Scientific Research Applications

Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of potassium carbonate in acetonitrile . The reaction is carried out at 120°C for several hours, followed by extraction and purification steps to obtain the final product.

Industrial Production Methods

While specific industrial production methods for Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4,4’-[(3,6-dioxaoctane-1,8-diyl-dioxy)dibenzoate] : This compound has a similar structure but with different linking groups, leading to distinct properties and applications.
  • Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate : Another related compound with variations in the ester groups and linking moieties.

Uniqueness

Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate stands out due to its specific dioxopropane-diyl linkage, which imparts unique chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[3-(4-ethoxycarbonylanilino)-3-oxopropanoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-3-28-20(26)14-5-9-16(10-6-14)22-18(24)13-19(25)23-17-11-7-15(8-12-17)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCPUAMNSZPNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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